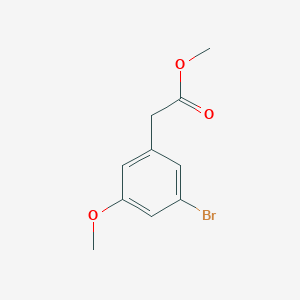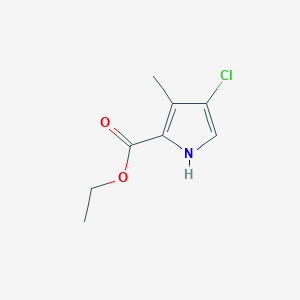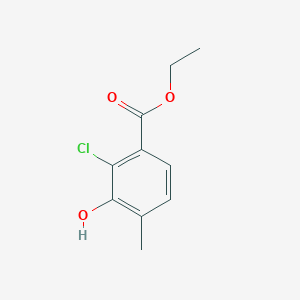
Ethyl 2-chloro-3-hydroxy-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-chloro-3-hydroxy-4-methylbenzoate is an organic compound with the molecular formula C10H11ClO3 It is a derivative of benzoic acid, featuring a chloro group, a hydroxy group, and a methyl group on the benzene ring, along with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-3-hydroxy-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-3-hydroxy-4-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the chlorination of ethyl 3-hydroxy-4-methylbenzoate using thionyl chloride or phosphorus pentachloride. This reaction introduces the chloro group at the 2-position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-3-hydroxy-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate can be used under mild conditions to replace the chloro group.
Oxidation: Strong oxidizing agents such as potassium permanganate in acidic or basic medium are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent for reducing the ester group.
Major Products Formed
Substitution: Products include ethyl 2-azido-3-hydroxy-4-methylbenzoate or ethyl 2-thio-3-hydroxy-4-methylbenzoate.
Oxidation: The major product is ethyl 2-chloro-3-oxo-4-methylbenzoate.
Reduction: The major product is 2-chloro-3-hydroxy-4-methylbenzyl alcohol.
Scientific Research Applications
Ethyl 2-chloro-3-hydroxy-4-methylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in studies investigating its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-3-hydroxy-4-methylbenzoate depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The chloro and hydroxy groups on the benzene ring can interact with target molecules, leading to changes in their activity or function.
Comparison with Similar Compounds
Ethyl 2-chloro-3-hydroxy-4-methylbenzoate can be compared with similar compounds such as:
Ethyl 2-chloro-4-methylbenzoate: Lacks the hydroxy group, which may affect its reactivity and applications.
Ethyl 3-hydroxy-4-methylbenzoate: Lacks the chloro group, which may influence its chemical behavior and biological activity.
Ethyl 2-chloro-3-methoxy-4-methylbenzoate: The methoxy group can alter the compound’s electronic properties and reactivity.
The presence of both chloro and hydroxy groups in this compound makes it unique, providing a balance of reactivity and stability that can be advantageous in various applications.
Properties
Molecular Formula |
C10H11ClO3 |
|---|---|
Molecular Weight |
214.64 g/mol |
IUPAC Name |
ethyl 2-chloro-3-hydroxy-4-methylbenzoate |
InChI |
InChI=1S/C10H11ClO3/c1-3-14-10(13)7-5-4-6(2)9(12)8(7)11/h4-5,12H,3H2,1-2H3 |
InChI Key |
BZCXAPVQZCKPJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)C)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



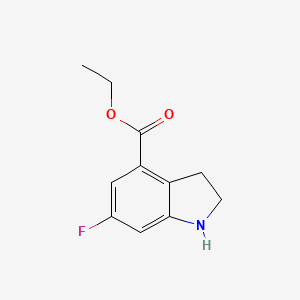
![2-[[(E)-2-phenylethenyl]sulfonylamino]propanoic acid](/img/structure/B15328422.png)

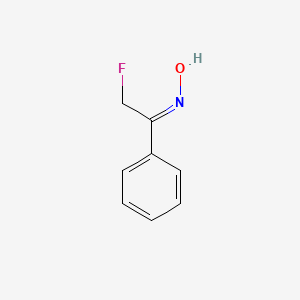
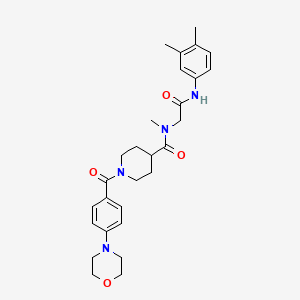
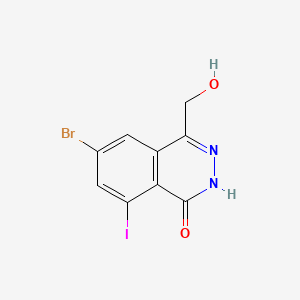
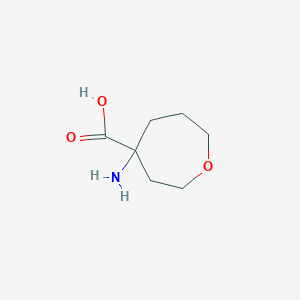
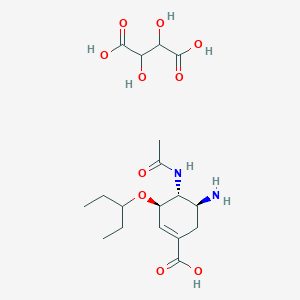
![4-([1,1'-Biphenyl]-4-yl)-6-(3'-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1'-biphenyl]-4-yl)-2-phenylpyrimidine](/img/structure/B15328478.png)

